molecular formula C26H36O10 B1245230 Junceellolide K

Junceellolide K

Cat. No.: B1245230
M. Wt: 508.6 g/mol
InChI Key: BBSUFGRORDMNJA-WCPNWAJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Junceellolide K is a natural product found in Junceella fragilis with data available.

Scientific Research Applications

Chemical Investigation and Properties

  • Junceellolide K, along with other briarane-type diterpenes, has been identified in chemical investigations of the gorgonian octocoral Junceella fragilis. These compounds, including this compound, are notable for their unique structures determined by extensive spectroscopic data analysis (Liaw et al., 2008).

Anti-Inflammatory and Cytotoxicity Activities

  • Studies have evaluated the anti-inflammatory activities of compounds isolated from Junceella fragilis, which includes this compound. These compounds have shown potential in in vitro anti-inflammatory applications (Shin et al., 1989).

Potential in Antiviral Applications

  • Research on briarane-type diterpenoids from various corals, including those containing this compound, has indicated potential anti-HBV (Hepatitis B Virus) activities. This suggests a promising avenue for developing new antiviral agents (Wu et al., 2020).

Structural Analysis and Conformation

  • The structural analysis of this compound, including its relative configuration, has been achieved through extensive spectral analyses, contributing significantly to the understanding of briarane diterpenes' chemical nature (Sung et al., 2000).

Evaluation for Cytotoxic Activities

  • Compounds isolated from Junceella fragilis, including this compound, have been evaluated for cytotoxic activities against various cancer cell lines. These studies are crucial for understanding their potential in cancer therapy (Zhou et al., 2014).

Properties

Molecular Formula

C26H36O10

Molecular Weight

508.6 g/mol

IUPAC Name

[(1S,2S,3S,4R,7S,8Z,12S,13S,14S,17R)-2,14-diacetyloxy-3-hydroxy-4,9,13-trimethyl-5-oxospiro[6-oxatricyclo[11.4.0.03,7]heptadec-8-ene-17,2'-oxirane]-12-yl] acetate

InChI

InChI=1S/C26H36O10/c1-13-7-8-18(33-15(3)27)24(6)19(34-16(4)28)9-10-25(12-32-25)21(24)22(35-17(5)29)26(31)14(2)23(30)36-20(26)11-13/h11,14,18-22,31H,7-10,12H2,1-6H3/b13-11-/t14-,18-,19-,20-,21+,22-,24-,25-,26-/m0/s1

InChI Key

BBSUFGRORDMNJA-WCPNWAJNSA-N

Isomeric SMILES

C[C@H]1C(=O)O[C@@H]/2[C@@]1([C@H]([C@@H]3[C@@]([C@H](CC/C(=C2)/C)OC(=O)C)([C@H](CC[C@]34CO4)OC(=O)C)C)OC(=O)C)O

Canonical SMILES

CC1C(=O)OC2C1(C(C3C(C(CCC(=C2)C)OC(=O)C)(C(CCC34CO4)OC(=O)C)C)OC(=O)C)O

Synonyms

junceellolide K

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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